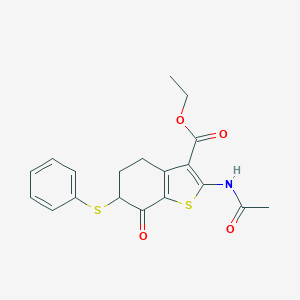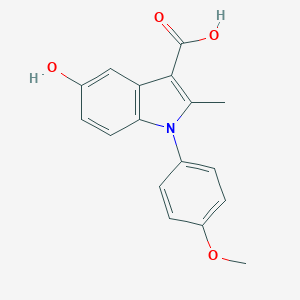![molecular formula C14H13NO2 B510496 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-17-4](/img/structure/B510496.png)
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Übersicht
Beschreibung
“4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound that has been studied for its potential applications in various fields . It is related to “8-Methoxy-4,4,6-trimethyl-4h-pyrrolo [3,2,1-ij]quinoline-1,2-dione”, which has a molecular weight of 257.29 .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For instance, one study found that methoxy and benzyloxy groups are not hydrolyzed under certain conditions, leading to the synthesis of previously unknown 4,4,6-trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing alkoxy, acyloxy, and hydroxy groups .Molecular Structure Analysis
The molecular structure of this compound is complex and has been the subject of various studies. For example, one study synthesized hybrid compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment .Chemical Reactions Analysis
In terms of chemical reactions, it has been found that the use of a two-stage modification of the Stolle method for the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones brings no advantages compared to the classical method of direct interaction of the substrates with oxalyl chloride .Wissenschaftliche Forschungsanwendungen
Inhibitory Properties Against Protein Kinases
Hybrid compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment were synthesized. Their inhibitory activity against protein kinases NPM1-ALK, ALK, EGFR[L858R][T790], EGFR[L858R], JAK2, and JAK3 was investigated .
Synthesis of Functionalized Compounds
The Stolle reaction was used in the synthesis of 4,4,6-trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. The reaction was carried out with oxalyl chloride and 2,2,4-trimethyl-1,2-dihydroquinoline and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .
Anticoagulant Activity
Although the specific details are not available, there is research indicating the potential anticoagulant activity of new functionalized 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones .
Antiviral Study
There is also research indicating the potential antiviral activity of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3 .
Synthesis of Spiroheterocyclic Systems
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones have been used in the synthesis of spiroheterocyclic systems .
Wirkmechanismus
Target of Action
The primary targets of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are protein kinases . These enzymes play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The affected pathways are those regulated by the targeted protein kinases. These include the NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 pathways . The downstream effects of inhibiting these pathways can vary, but they often result in altered cell growth and division .
Result of Action
The molecular and cellular effects of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione’s action are primarily related to its inhibitory activity against protein kinases. By inhibiting these enzymes, the compound disrupts normal cellular signaling pathways, potentially leading to altered cell function .
Eigenschaften
IUPAC Name |
9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCZJAPTCTWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives and how are they synthesized?
A1: 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are characterized by a fused tricyclic ring system containing a pyrrolidine-2,5-dione moiety. They are often functionalized at the 6 and 8 positions of the ring system. A key synthetic approach involves the oxidation of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones. This oxidation typically proceeds with the opening of the pyrrole-1,2-dione fragment and subsequent decarboxylation, leading to the formation of either 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids or 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids. [] Notably, the presence of the gem-dimethyl groups in these molecules does not hinder the oxidation process. [] Further functionalization and derivatization of this core structure allow for the exploration of diverse chemical space for potential biological activities.
Q2: What makes 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives interesting for medicinal chemistry?
A2: These compounds are structurally analogous to the natural antibiotic Helquinoline, specifically (2R,4S)-4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. [] This structural similarity suggests that 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives could exhibit a range of biological activities and could potentially serve as a starting point for the development of new therapeutic agents.
Q3: How is the structure of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives confirmed?
A3: The structures of synthesized 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives are confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis. [] These methods provide comprehensive data on the compound's structure, purity, and elemental composition.
Q4: What research has been conducted on the potential of 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones as protein kinase inhibitors?
A5: Studies have explored the synthesis and evaluation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment as potential inhibitors of protein kinases. [] Protein kinases play critical roles in various cellular processes, and their dysregulation is implicated in several diseases, making them attractive therapeutic targets. The specific inhibitory properties and structure-activity relationships of these compounds are subjects of ongoing research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)
![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B510418.png)
![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)
![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)
![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)
![7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B510428.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)


![4-(4-Morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B510441.png)

![3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B510448.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B510449.png)